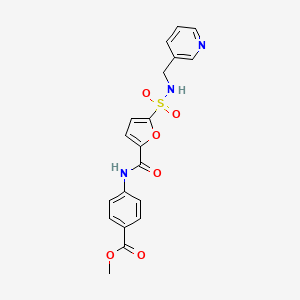

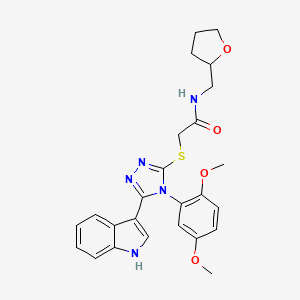

methyl 4-(5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzoate ester, a sulfamoyl group, and a pyridine ring . These functional groups suggest that the compound could have interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and pyridine rings could impart stability to the molecule, while the benzoate ester and sulfamoyl group could provide sites for reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzoate ester could undergo hydrolysis, the sulfamoyl group could participate in substitution reactions, and the furan and pyridine rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has yielded compounds with significant antiprotozoal activity, demonstrating strong DNA affinities and excellent in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. These findings suggest potential applications in treating protozoal infections (Ismail et al., 2004).

Synthesis of Furo[3,2-b]pyrroles and Benzo Derivatives

The synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives has been explored, leading to compounds that undergo ring opening by heterocyclic amines. This research lays the groundwork for the development of new molecules with diverse applications in chemical synthesis (Krutošíková et al., 2001).

Renewable PET Production

A study on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves highlights a method for producing biobased terephthalic acid precursors, essential for renewable polyethylene terephthalate (PET) production (Pacheco et al., 2015).

Adenosine Receptor Ligands with Antineuropathic Activity

The development of amino-3,5-dicyanopyridines as adenosine receptor ligands has shown promise in reducing oxaliplatin-induced neuropathic pain, offering a new avenue for therapeutic intervention in neuropathic conditions (Betti et al., 2019).

Hyperbranched Aromatic Polyamide Synthesis

The thermal polymerization of specific monomers has been used to create hyperbranched aromatic polyamides, revealing new possibilities in the field of polymer science for applications requiring materials with unique mechanical and chemical properties (Yang et al., 1999).

Heterocyclic Analogues of Marginalin

Research into the synthesis of heterocyclic analogues of marginalin and their transformation products explores the creation of new ene-lactones and investigates their potential applications in medicinal chemistry (Barbier, 1991).

Wirkmechanismus

Target of Action

Similar compounds have been found to targettyrosine kinases and exhibit high coumarin 7-hydroxylase activity . These targets play crucial roles in cellular signaling and metabolism.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets throughhydroxylation and inhibition mechanisms. These interactions can lead to changes in the activity of the targets, affecting cellular processes.

Biochemical Pathways

The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound’s interaction with its targets can lead to changes in this pathway, resulting in downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to undergooxidative addition and transmetalation , which can impact their bioavailability.

Result of Action

It can be inferred from similar compounds that its action can lead to thehydroxylation of anti-cancer drugs and the inhibition of tyrosine kinases , affecting cellular processes and potentially exhibiting anti-cancer effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound likely affects, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

methyl 4-[[5-(pyridin-3-ylmethylsulfamoyl)furan-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-27-19(24)14-4-6-15(7-5-14)22-18(23)16-8-9-17(28-16)29(25,26)21-12-13-3-2-10-20-11-13/h2-11,21H,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPCQCRKOYSMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)

![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)

![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)

![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)